molecular formula C24H27N3O5S2 B2731170 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide CAS No. 1223930-81-1

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2731170
CAS No.: 1223930-81-1
M. Wt: 501.62
InChI Key: NLAOYDSMBONGDV-UHFFFAOYSA-N
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Description

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Biological Activity

The compound 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide is a complex organic molecule that exhibits promising biological activities. Its structure incorporates a pyrimidine ring, sulfonyl group, and various substituents that contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H24N4O3S
  • Molecular Weight : 432.52 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the pyrimidine ring is significant as it is a common motif in many bioactive compounds. This structure allows for potential interactions with enzymes and receptors through hydrogen bonding and hydrophobic interactions.

Key Mechanistic Insights:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can be crucial for therapeutic applications.
  • Binding Affinity : Studies indicate that it may exhibit strong binding affinity to proteins such as bovine serum albumin (BSA), suggesting potential for drug delivery systems.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis

The IC50 values for these activities indicate moderate to strong effectiveness compared to standard antibiotics .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Important for neuropharmacological applications.
  • Urease : Compounds derived from this structure showed strong inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM, indicating potential as a treatment for urease-related disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis and Characterization : A series of compounds were synthesized using standard organic chemistry techniques, followed by characterization using NMR and mass spectrometry to confirm their structures .
  • Biological Evaluation : The synthesized compounds were tested for antibacterial properties and enzyme inhibition. Notably, compounds with the sulfonamide functionality exhibited enhanced antibacterial activity compared to others .
  • Fluorescence Binding Studies : Binding interactions with BSA were assessed using fluorescence quenching methods, demonstrating that the compound can effectively bind to serum proteins, which is crucial for drug formulation .

Comparative Analysis

Activity TypeCompoundIC50 Value (µM)
Antibacterial2-{...}Moderate
AChE Inhibition2-{...}1.13 - 6.28
Urease Inhibition2-{...}1.21 - 6.28

Properties

CAS No.

1223930-81-1

Molecular Formula

C24H27N3O5S2

Molecular Weight

501.62

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H27N3O5S2/c1-3-4-7-17-10-12-19(13-11-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-8-5-6-9-20(18)32-2/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,25,28)(H,26,27,29)

InChI Key

NLAOYDSMBONGDV-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

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